(2-Chlorophenyl)(cyclopropyl)methanol
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Overview
Description
“(2-Chlorophenyl)(cyclopropyl)methanol” is a chemical compound with the molecular formula C10H11ClO . It has a molecular weight of 182.65 . The compound appears as a colorless to yellow liquid or solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11ClO/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4,12H,5-7H2 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a colorless to yellow liquid or solid . It has a molecular weight of 182.65 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current data.Scientific Research Applications
Biocatalytic Synthesis in Microreaction Systems
- (Chen et al., 2021): Demonstrates the synthesis of similar compounds using recombinant E. coli in a water-cyclohexane system, achieving efficient synthesis with high yields and enantiomeric excess.
Antitubercular Activity
- (Bisht et al., 2010): Discusses the synthesis of cyclopropyl methanols and their evaluation against Mycobacterium tuberculosis, showing significant inhibitory concentrations.
Chemical Stability and Reactivity Studies
- (He, Almarsoon, & Bruice, 1992): Investigates the stability of carbinylcarbocation and nucleophilic attack in cyclopropyl methanols, contributing to the understanding of their chemical behavior.
Synthesis of Anti-mycobacterial Agents
- (Dwivedi et al., 2005): Reports on the synthesis of phenyl cyclopropyl methanones and their in vitro activities against M. tuberculosis, highlighting their potential as anti-mycobacterial agents.
Friedel-Crafts Acylation Reactions
- (Mahdi et al., 2011): Describes the preparation of cyclopropyl methanones via Friedel-Crafts acylation, showcasing a method for synthesizing related compounds.
Halocyclization Reactions
- (Mothe et al., 2011): Details the hydroxylation/halocyclization of cyclopropyl methanols, contributing to the knowledge of organic synthesis methods.
Production of Chiral Intermediates
- (Ni, Zhou, & Sun, 2012): Discusses the biotransformation of similar compounds to produce important chiral intermediates using microbial cells.
Synthesis and Anticancer/Antituberculosis Studies
- (Mallikarjuna, Padmashali, & Sandeep, 2014): Presents the synthesis of cyclopropyl methanone derivatives and their evaluation for anticancer and antituberculosis activities.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
(2-chlorophenyl)-cyclopropylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7,10,12H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYTUOCVTSDNAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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